Atrazine-2-hydroxy
Atrazine-2-hydroxy
Atrazine-2-hydroxy is a non-herbicidal, primary photoproduct obtained upon hydrolytic dechlorination of atrazine.
4-ethylamino-6-isopropylamino-1,3,5-triazin-2-ol is a monohydroxy-1,3,5-triazine that is atrazine in which the chloro group has been replaced by a hydroxy group. It has a role as a human xenobiotic metabolite and a marine xenobiotic metabolite. It is a diamino-1,3,5-triazine and a monohydroxy-1,3,5-triazine. It derives from an atrazine.
Hydroxyatrazine is a natural product found in Apis cerana with data available.
4-ethylamino-6-isopropylamino-1,3,5-triazin-2-ol is a monohydroxy-1,3,5-triazine that is atrazine in which the chloro group has been replaced by a hydroxy group. It has a role as a human xenobiotic metabolite and a marine xenobiotic metabolite. It is a diamino-1,3,5-triazine and a monohydroxy-1,3,5-triazine. It derives from an atrazine.
Hydroxyatrazine is a natural product found in Apis cerana with data available.
Brand Name:
Vulcanchem
CAS No.:
2163-68-0
VCID:
VC21168016
InChI:
InChI=1S/C8H15N5O/c1-4-9-6-11-7(10-5(2)3)13-8(14)12-6/h5H,4H2,1-3H3,(H3,9,10,11,12,13,14)
SMILES:
CCNC1=NC(=O)NC(=N1)NC(C)C
Molecular Formula:
C8H15N5O
Molecular Weight:
197.24 g/mol
Atrazine-2-hydroxy
CAS No.: 2163-68-0
Cat. No.: VC21168016
Molecular Formula: C8H15N5O
Molecular Weight: 197.24 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Description | Atrazine-2-hydroxy is a non-herbicidal, primary photoproduct obtained upon hydrolytic dechlorination of atrazine. 4-ethylamino-6-isopropylamino-1,3,5-triazin-2-ol is a monohydroxy-1,3,5-triazine that is atrazine in which the chloro group has been replaced by a hydroxy group. It has a role as a human xenobiotic metabolite and a marine xenobiotic metabolite. It is a diamino-1,3,5-triazine and a monohydroxy-1,3,5-triazine. It derives from an atrazine. Hydroxyatrazine is a natural product found in Apis cerana with data available. |
|---|---|
| CAS No. | 2163-68-0 |
| Molecular Formula | C8H15N5O |
| Molecular Weight | 197.24 g/mol |
| IUPAC Name | 4-(ethylamino)-6-(propan-2-ylamino)-1H-1,3,5-triazin-2-one |
| Standard InChI | InChI=1S/C8H15N5O/c1-4-9-6-11-7(10-5(2)3)13-8(14)12-6/h5H,4H2,1-3H3,(H3,9,10,11,12,13,14) |
| Standard InChI Key | NFMIMWNQWAWNDW-UHFFFAOYSA-N |
| Isomeric SMILES | CCNC1=NC(=O)N=C(N1)NC(C)C |
| SMILES | CCNC1=NC(=O)NC(=N1)NC(C)C |
| Canonical SMILES | CCNC1=NC(=O)N=C(N1)NC(C)C |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume
Molecular Mass Calculator